molecular formula C13H10BrNO4 B5577560 METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE

METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE

Cat. No.: B5577560
M. Wt: 324.13 g/mol
InChI Key: QKBJFPFRWYRUIV-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromofuran-2-amido)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a brominated furan ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-bromofuran-2-amido)benzoate typically involves the bromination of furan followed by amide formation and esterification. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromofuran-2-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-bromofuran-2-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(5-bromofuran-2-amido)benzoate involves its interaction with specific molecular targets. The brominated furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromofuran-2-amido)benzoate is unique due to its specific structural features, including the brominated furan ring and the benzoate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 4-[(5-bromofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c1-18-13(17)8-2-4-9(5-3-8)15-12(16)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJFPFRWYRUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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